molecular formula C8H14O2 B13002787 Methyl 3-cyclobutylpropanoate

Methyl 3-cyclobutylpropanoate

Cat. No.: B13002787
M. Wt: 142.20 g/mol
InChI Key: OVESGSMXUWXJSA-UHFFFAOYSA-N
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Description

Methyl 3-cyclobutylpropanoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from the reaction of cyclobutylpropanoic acid and methanol. Esters like this compound are known for their pleasant odors and are often used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-cyclobutylpropanoate can be synthesized through the esterification of cyclobutylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-cyclobutylpropanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to cyclobutylpropanoic acid and methanol.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted by nucleophiles in reactions such as transesterification.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols in the presence of acid catalysts for transesterification.

Major Products Formed:

    Hydrolysis: Cyclobutylpropanoic acid and methanol.

    Reduction: 3-cyclobutylpropanol.

    Substitution: Various esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-cyclobutylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-cyclobutylpropanoate involves its interaction with various molecular targets depending on the context of its use. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

  • Methyl acetate
  • Ethyl acetate
  • Methyl butyrate

Comparison: Methyl 3-cyclobutylpropanoate is unique due to its cyclobutyl group, which imparts different steric and electronic properties compared to linear or branched esters like methyl acetate or ethyl acetate. This uniqueness can influence its reactivity and the types of reactions it undergoes .

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

methyl 3-cyclobutylpropanoate

InChI

InChI=1S/C8H14O2/c1-10-8(9)6-5-7-3-2-4-7/h7H,2-6H2,1H3

InChI Key

OVESGSMXUWXJSA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CCC1

Origin of Product

United States

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